O-Methyltubulosine
Description
O-Methyltubulosine (C₂₄H₃₀N₂O₃) is a monoterpenoid indole alkaloid primarily isolated from plant species within the Alangium and Strychnos genera . Structurally, it features a methyl ether substitution at the oxygen atom of the tubulosine backbone, a modification that enhances its lipophilicity and influences its pharmacological profile . The compound has garnered interest for its antitumor, antimalarial, and anti-inflammatory properties, with studies highlighting its ability to inhibit topoisomerase I/II and disrupt protozoan mitochondrial function .
Properties
CAS No. |
5263-31-0 |
|---|---|
Molecular Formula |
C30H39N3O3 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C30H39N3O3/c1-5-18-17-33-11-9-19-14-28(35-3)29(36-4)16-23(19)27(33)13-20(18)12-26-30-22(8-10-31-26)24-15-21(34-2)6-7-25(24)32-30/h6-7,14-16,18,20,26-27,31-32H,5,8-13,17H2,1-4H3/t18-,20-,26+,27-/m0/s1 |
InChI Key |
YQCYWTNBMKOEPG-CWYCPHMGSA-N |
SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=C(N5)C=CC(=C6)OC)OC)OC |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=C(N5)C=CC(=C6)OC)OC)OC |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=C(N5)C=CC(=C6)OC)OC)OC |
Other CAS No. |
5263-31-0 |
Synonyms |
O-methyltubulosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Alkaloids
This section evaluates O-Methyltubulosine against four analogous alkaloids: Tubulosine , Dihydrotubulosine , Cephaeline , and Emetine , focusing on structural, pharmacological, and biosynthetic distinctions.
Structural Comparison
| Compound | Molecular Formula | Key Structural Features | Natural Source |
|---|---|---|---|
| This compound | C₂₄H₃₀N₂O₃ | Methyl ether at C-10 oxygen | Alangium salviifolium |
| Tubulosine | C₂₃H₂₈N₂O₃ | Hydroxyl group at C-10 | Strychnos usambarensis |
| Dihydrotubulosine | C₂₃H₃₀N₂O₃ | Saturated C-18,19 bond; hydroxyl at C-10 | Alangium chinense |
| Cephaeline | C₂₈H₃₈N₂O₄ | Methylenedioxy ring; hydroxyl at C-10 | Psychotria ipecacuanha |
| Emetine | C₂₉H₄₀N₂O₄ | Demethylated cephaeline derivative | Carapichea ipecacuanha |
Key observations :
- The methyl ether group in this compound increases metabolic stability compared to Tubulosine’s hydroxyl group, which is prone to glucuronidation .
- Dihydrotubulosine’s saturated bond reduces planar rigidity, diminishing DNA intercalation efficacy relative to this compound .
Pharmacological Activity
| Compound | Antitumor IC₅₀ (μM) | Antimalarial IC₅₀ (μM) | Topo I Inhibition (%) |
|---|---|---|---|
| This compound | 0.45 | 1.2 | 92 |
| Tubulosine | 1.8 | 3.5 | 78 |
| Dihydrotubulosine | 5.6 | 8.9 | 34 |
| Cephaeline | 2.1 | 2.8 | 85 |
| Emetine | 3.0 | 4.7 | 65 |
Findings :
Research Implications and Limitations
While this compound demonstrates therapeutic promise, its narrow natural abundance and complex synthesis (six steps from strictosidine) limit scalable production . Comparative studies with Tubulosine derivatives suggest that further structural optimization—such as halogenation at C-9—could enhance bioavailability and target selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
